![molecular formula C19H23FN2O4S2 B6571726 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946347-23-5](/img/structure/B6571726.png)
4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzene ring, a sulfonyl group, and a tetrahydroquinoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzene ring would provide a planar, aromatic component, while the tetrahydroquinoline would introduce a cyclic, nitrogen-containing component .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzene ring could contribute to its aromaticity and stability, while the sulfonyl group could influence its reactivity .Scientific Research Applications
Click Chemistry Building Block
Overview: Click chemistry refers to a set of highly efficient, modular reactions used in chemical synthesis. 1-Fluoro-2-methylbenzene has been employed as a building block in click chemistry.
Applications:- Radiochemistry : It serves as a precursor for radiolabeled compounds, such as 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide, which can be used in positron emission tomography (PET) imaging.
Organic Synthesis
Overview: Organic chemists utilize 1-fluoro-2-methylbenzene as a versatile starting material for various synthetic pathways.
Applications:- Benzoxazole Derivatives : Researchers have synthesized benzoxazole derivatives using this compound as a key intermediate .
Electrophilic Fluorination
Overview: Electrophilic fluorination reactions are essential for introducing fluorine atoms into organic molecules.
Applications:- Fluorinating Reagents : 1-Fluoro-2-methylbenzene can serve as an electrophilic fluorinating reagent .
Benzylic Position Reactions
Overview: The presence of a benzene ring allows for resonance stabilization of benzylic carbocations, influencing substitution reactions.
Applications:Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-13-17(7-8-18(15)22)21-28(25,26)19-9-6-16(20)12-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMSPEDEVBAOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
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